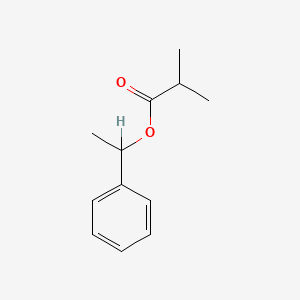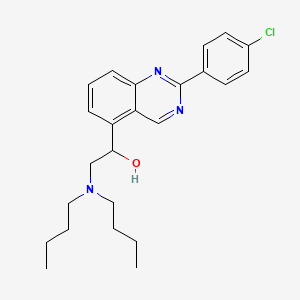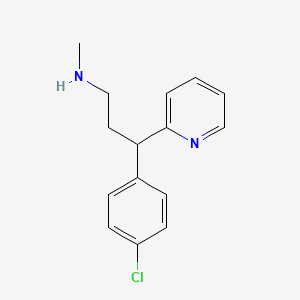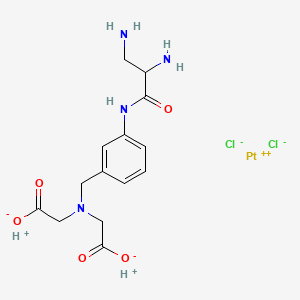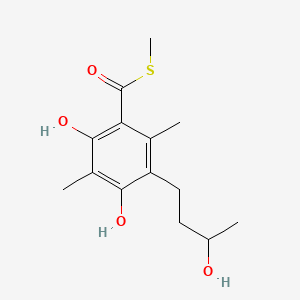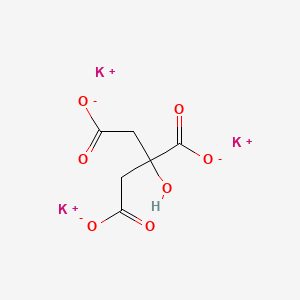
Citrate de potassium
Vue d'ensemble
Description
Potassium citrate is a potassium salt of citric acid, an organic compound that is commonly found in citrus fruits such as lemons and limes. It is an odorless, white powder that is soluble in water and has a slightly acidic taste. Potassium citrate has a variety of uses in both the medical and scientific fields. It is used as an antacid to treat acid indigestion, as a dietary supplement to prevent and treat kidney stones, and as an electrolyte solution to treat dehydration. In the scientific field, it is used as a buffer in biochemical experiments, and as a reagent in organic synthesis.
Applications De Recherche Scientifique
Électro-activation
Le citrate de potassium a été utilisé dans l'électro-activation de solutions aqueuses. Ce processus implique l'excitation électrique du this compound dans un réacteur d'électro-activation. Les solutions électro-activées se sont avérées avoir un ORP oxydant élevé et une activité antimicrobienne significative contre E. coli O157:H7 {svg_1}.
Agriculture
En agriculture, le this compound est utilisé comme engrais. Il a été constaté qu'il avait un effet positif sur la croissance, le rendement et la qualité des plants de pomme de terre. L'application de this compound, soit par le sol, soit par le feuillage, a entraîné une augmentation de la hauteur des plantes, de la teneur en azote dans les feuilles et des paramètres de rendement {svg_2}.
Applications médicales
Le this compound est utilisé pour la gestion de l'acidose tubulaire rénale, de l'hypocitraturie, de la néphrolithiase à l'oxalate de calcium et de la lithiase à l'acide urique avec ou sans calculs de calcium {svg_3}.
Cellules solaires
Le this compound a été incorporé dans des cellules solaires à pérovskite étain-plomb pour améliorer leurs performances. Il neutralise l'acidité de PEDOT:PSS et stabilise la surface avant de la pérovskite, améliorant la stabilité du dispositif {svg_4}.
Traitement de l'eau
Le this compound est utilisé comme agent de traitement de l'eau pour purifier l'eau et traiter les eaux usées {svg_5}.
Conservation des aliments
Les solutions électro-activées de this compound se sont avérées avoir une activité antimicrobienne significative, ce qui les rend utiles comme conservateurs alimentaires {svg_6}.
Mécanisme D'action
Target of Action
Potassium citrate primarily targets the urinary system . It is used to manage conditions such as renal tubular acidosis, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis with or without calcium stones .
Mode of Action
Potassium citrate works by alkalinizing the urine , which helps to prevent the formation of kidney stones . After oral administration, potassium citrate is metabolized to produce an alkaline load . This alkaline load increases urinary pH and raises urinary citrate levels . The increase in urinary citrate is mainly due to the modification of the renal handling of citrate, rather than by increasing the filtered load of citrate .
Biochemical Pathways
Citrate is a key molecule synthesized de novo and involved in diverse biochemical pathways influencing cell metabolism and function . It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating .
Pharmacokinetics
Potassium citrate is rapidly absorbed when given orally and is excreted in the urine . The metabolism of absorbed citrate produces an alkaline load . The induced alkaline load in turn increases urinary pH and raises urinary citrate levels . In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication .
Result of Action
The primary result of potassium citrate’s action is the prevention of kidney stone formation . It increases citrate levels in the urine, which makes complexation with calcium, decreasing the calcium ion activity and decreasing the chance for the formation of calcium phosphate crystals . Citrate also inhibits the spontaneous nucleation of calcium oxalate and calcium phosphate .
Action Environment
The action of potassium citrate can be influenced by various environmental factors. For instance, the efficacy of potassium citrate can be affected by the patient’s diet and hydration status. Ensuring adequate fluid intake and limiting salt intake can enhance the effectiveness of potassium citrate . Additionally, the pH of the urine can impact the stability and efficacy of potassium citrate .
Safety and Hazards
Potassium citrate may cause serious side effects such as severe vomiting or stomach pain, high blood potassium, and signs of stomach bleeding . It should not be used if you have high levels of potassium in your blood (hyperkalemia), kidney failure, a bladder or kidney infection, untreated or uncontrolled diabetes, an adrenal gland disorder, a blockage in your intestines, problems with your esophagus, stomach, or intestines that affect swallowing or digestion, a peptic ulcer in your stomach, wasting syndrome, a large tissue injury (such as a severe burn), if you are dehydrated or malnourished, or if you take a “potassium-sparing” diuretic .
Orientations Futures
Potassium citrate is rapidly absorbed when given by mouth, and is excreted in the urine . Since it is an alkaline salt, it is effective in reducing the pain and frequency of urination when these are caused by highly acidic urine . It is used for this purpose in dogs and cats, but is chiefly employed as a non-irritating diuretic . It is also used as an alkalizing agent in the treatment of mild urinary tract infections, such as cystitis . Future directions for the use of Potassium citrate could include further exploration of its effects on bone health, as suggested by a study that found it prevents increased osteoclastogenesis resulting from acidic conditions .
Analyse Biochimique
Biochemical Properties
Potassium citrate plays a crucial role in biochemical reactions, particularly in the citric acid cycle (Krebs cycle). It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is citrate synthase, which catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. Potassium citrate also interacts with aconitase, which converts citrate to isocitrate. These interactions are essential for the proper functioning of the citric acid cycle, which is vital for cellular respiration and energy production .
Cellular Effects
Potassium citrate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, potassium citrate supplementation has been shown to decrease biochemical markers of bone loss in osteopenic women by improving the beneficial effects of calcium and vitamin D . Additionally, potassium citrate affects the urinary risk profile, glucose, and lipid metabolism in kidney stone formers .
Molecular Mechanism
At the molecular level, potassium citrate exerts its effects through several mechanisms. It binds to and activates specific enzymes involved in the citric acid cycle, such as citrate synthase and aconitase. Potassium citrate also acts as an alkalizing agent, neutralizing excess acid in the body and thereby preventing conditions like metabolic acidosis. Furthermore, potassium citrate influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium citrate can change over time. Potassium citrate is relatively stable, but it can degrade under certain conditions, such as exposure to moisture. Long-term studies have shown that potassium citrate supplementation can have lasting effects on cellular function. For example, in osteopenic women, potassium citrate improved bone health markers over a period of six months . In kidney stone formers, potassium citrate treatment resulted in beneficial changes in urinary risk profiles over three months .
Dosage Effects in Animal Models
The effects of potassium citrate vary with different dosages in animal models. At low to moderate doses, potassium citrate has been shown to have beneficial effects, such as reducing the risk of kidney stone formation and improving bone health. At high doses, potassium citrate can have toxic or adverse effects, including hyperkalemia (elevated potassium levels) and gastrointestinal disturbances. It is important to determine the appropriate dosage to maximize the benefits while minimizing the risks .
Metabolic Pathways
Potassium citrate is involved in several metabolic pathways, primarily the citric acid cycle. It interacts with enzymes such as citrate synthase and aconitase, which are crucial for the conversion of citrate to isocitrate and the subsequent steps in the cycle. Potassium citrate also affects metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, potassium citrate can influence the levels of other metabolites, such as calcium and magnesium, by altering their excretion in the urine .
Transport and Distribution
Potassium citrate is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters, such as the sodium-coupled citrate transporter (NaCT). Once inside the cells, potassium citrate can be distributed to different cellular compartments, including the cytoplasm and mitochondria. The localization and accumulation of potassium citrate can affect its activity and function, particularly in the citric acid cycle .
Subcellular Localization
The subcellular localization of potassium citrate is primarily in the cytoplasm and mitochondria, where it participates in the citric acid cycle. Potassium citrate can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These modifications can influence the activity and function of potassium citrate, as well as its interactions with other biomolecules. Understanding the subcellular localization of potassium citrate is important for elucidating its role in cellular metabolism and function .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium citrate involves the reaction between citric acid and potassium hydroxide in aqueous solution.", "Starting Materials": [ "Citric acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve 21.36 g of citric acid in 70 mL of water to form a clear solution", "Dissolve 13.44 g of potassium hydroxide in 30 mL of water to form a clear solution", "Slowly add the potassium hydroxide solution to the citric acid solution while stirring", "Heat the reaction mixture to 70-80°C and continue stirring until all of the solids have dissolved", "Cool the mixture to room temperature", "Filter the solution to remove any insoluble impurities", "Evaporate the filtrate to dryness under reduced pressure", "Crush the resulting solid to a fine powder and store in a dry place" ] } | |
Numéro CAS |
866-84-2 |
Formule moléculaire |
C6H8KO7 |
Poids moléculaire |
231.22 g/mol |
Nom IUPAC |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
Clé InChI |
NAVWVHRQSDHCHD-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+] |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K] |
Color/Form |
WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |
Autres numéros CAS |
7778-49-6 866-84-2 |
Description physique |
Liquid; NKRA Dry Powder; Liquid White, hygroscopic, granular powder or transparent crystals Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline] |
Numéros CAS associés |
7778-49-6 |
Solubilité |
1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |
Synonymes |
Anhydrous, Potassium Citrate Citrate, Potassium Potassium Citrate Potassium Citrate Anhydrous |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



